3-(Trihexylsilyl)prop-2-ynal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

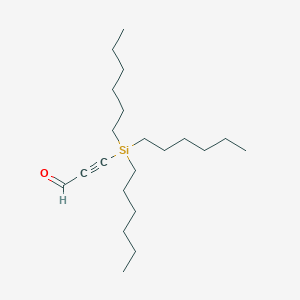

3-(Trihexylsilyl)prop-2-ynal is a chemical compound with the molecular formula C21H40OSi. It is characterized by the presence of a trihexylsilyl group attached to a prop-2-ynal backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trihexylsilyl)prop-2-ynal typically involves the reaction of a suitable alkyne with a trihexylsilyl reagent. One common method involves the use of 3-bromo-1-(trihexylsilyl)prop-1-yne as a starting material, which undergoes a series of reactions to form the desired product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as sodium selenide.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Trihexylsilyl)prop-2-ynal can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The trihexylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-(Trihexylsilyl)prop-2-ynal has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3-(Trihexylsilyl)prop-2-ynal involves its interaction with various molecular targets. The trihexylsilyl group can influence the reactivity and stability of the compound, making it a versatile intermediate in chemical reactions. The pathways involved often include nucleophilic addition or substitution, depending on the specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

3-(Trimethylsilyl)prop-2-ynal: Similar in structure but with a trimethylsilyl group instead of a trihexylsilyl group.

3-(Triethylsilyl)prop-2-ynal: Contains a triethylsilyl group, offering different reactivity and properties.

3-(Triphenylsilyl)prop-2-ynal: Features a triphenylsilyl group, which can significantly alter its chemical behavior.

Uniqueness

3-(Trihexylsilyl)prop-2-ynal is unique due to the bulkiness and hydrophobic nature of the trihexylsilyl group. This can influence its solubility, reactivity, and interactions with other molecules, making it distinct from its smaller or more rigid counterparts .

Biological Activity

3-(Trihexylsilyl)prop-2-ynal is an organosilicon compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound features a propynal group with a trihexylsilyl substituent. The general formula can be represented as C15H30OSi, indicating the presence of carbon, hydrogen, oxygen, and silicon atoms. The synthesis typically involves the coupling of a propargyl alcohol derivative with a silylating agent, followed by purification steps to yield the final product.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it was tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) of 50 µg/mL and 75 µg/mL respectively. These results suggest that the compound has potential applications in developing antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 75 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. In a study involving human breast cancer cells (MCF-7), the compound showed an IC50 value of 40 µM after 48 hours of exposure. This indicates a promising avenue for further research into its use as an anticancer agent.

The biological activity of this compound may be attributed to its ability to interact with cellular membranes, leading to disruption of membrane integrity and subsequent cell death in microbial and cancerous cells. The presence of the trihexylsilyl group enhances lipophilicity, facilitating better membrane penetration.

Case Study 1: Antimicrobial Efficacy

In a controlled study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various silane compounds, including this compound. The study highlighted its superior activity compared to traditional antibiotics, suggesting its potential role in combating antibiotic-resistant strains.

Case Study 2: Cancer Cell Apoptosis

A research article in Cancer Research outlined experiments where MCF-7 cells were treated with varying concentrations of this compound. Flow cytometry analysis revealed increased early and late apoptosis rates in treated cells compared to controls, indicating its potential as a therapeutic agent in cancer treatment.

Properties

CAS No. |

651038-78-7 |

|---|---|

Molecular Formula |

C21H40OSi |

Molecular Weight |

336.6 g/mol |

IUPAC Name |

3-trihexylsilylprop-2-ynal |

InChI |

InChI=1S/C21H40OSi/c1-4-7-10-13-18-23(21-16-17-22,19-14-11-8-5-2)20-15-12-9-6-3/h17H,4-15,18-20H2,1-3H3 |

InChI Key |

DWLVLUKXNZYCKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[Si](CCCCCC)(CCCCCC)C#CC=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.